An In-depth Technical Guide to the Chemical Properties of 1,3-(Difurfuryl)thiourea
An In-depth Technical Guide to the Chemical Properties of 1,3-(Difurfuryl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1,3-(Difurfuryl)thiourea, a molecule of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles, this document offers a detailed exploration of its synthesis, characterization, and potential applications, grounded in authoritative scientific evidence.
Introduction: The Significance of Furan-Containing Thiourea Derivatives
Thiourea derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The incorporation of heterocyclic moieties, such as the furan ring, into the thiourea scaffold can significantly influence the molecule's steric and electronic properties, often enhancing its biological efficacy and receptor binding affinity. The furan nucleus is a key structural component in numerous pharmacologically active compounds, valued for its ability to participate in various biological interactions.[5] 1,3-(Difurfuryl)thiourea, which features two furan rings symmetrically substituted on a thiourea core, represents a compelling target for further investigation within this promising class of molecules.
Molecular Structure and Key Features
The structure of 1,3-(Difurfuryl)thiourea, also known as 1,3-bis(furan-2-ylmethyl)thiourea, is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is, in turn, connected to a furfuryl group (a furan ring attached to a methylene bridge).
Caption: Chemical Structure of 1,3-(Difurfuryl)thiourea.
Synthesis of 1,3-(Difurfuryl)thiourea
The synthesis of symmetrically N,N'-disubstituted thioureas is most commonly achieved through the reaction of a primary amine with carbon disulfide.[6][7][8] This method is advantageous due to the ready availability of the starting materials and the generally high yields.
Reaction Mechanism
The reaction proceeds through a dithiocarbamate intermediate. The nucleophilic amine attacks the electrophilic carbon of carbon disulfide, followed by proton transfer to form the dithiocarbamic acid. In the presence of a second equivalent of the amine, this intermediate eliminates hydrogen sulfide to yield the corresponding isothiocyanate, which is then attacked by another molecule of the amine to form the final thiourea product.
Caption: Proposed reaction mechanism for the synthesis of 1,3-(Difurfuryl)thiourea.
Experimental Protocol
Materials:
-
Furfurylamine
-
Carbon disulfide
-
Ethanol (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, combine two molar equivalents of furfurylamine with one molar equivalent of carbon disulfide in a round-bottom flask. The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.[9]
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic and may proceed to completion within a few hours, often with the precipitation of the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product can be isolated by filtration.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to afford the purified 1,3-(Difurfuryl)thiourea as a crystalline solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 1,3-(Difurfuryl)thiourea can be confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Crystalline solid |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
Spectroscopic Data
While experimental spectra for 1,3-(Difurfuryl)thiourea are not available in the searched literature, the expected spectral characteristics can be inferred from related compounds, such as 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT).[10] It is important to note that the following are predicted values and require experimental verification.
4.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 |
| C-H (aromatic) | ~3100 |
| C-H (aliphatic) | 2850-3000 |
| C=S stretch | 1200-1300 |
| C-N stretch | 1000-1200 |
| C-O-C (furan) | 1000-1100 |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should display distinct signals for the protons of the furfuryl groups and the N-H protons of the thiourea moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the furan ring and the thiocarbonyl group.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 7.0 - 8.0 | Broad singlet |
| Furan H5 | ~7.4 | Doublet |
| Furan H4 | ~6.3 | Doublet of doublets |
| Furan H3 | ~6.2 | Doublet |
| CH₂ (methylene) | ~4.5 - 5.0 | Doublet |
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¹³C NMR: The carbon NMR spectrum will show signals for the thiocarbonyl carbon, the furan ring carbons, and the methylene carbon. The thiocarbonyl carbon is expected to appear significantly downfield.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=S | 170 - 180 |
| Furan C2 | 150 - 155 |
| Furan C5 | 140 - 145 |
| Furan C3, C4 | 105 - 115 |
| CH₂ (methylene) | 40 - 50 |
4.2.3. Mass Spectrometry (MS)
The mass spectrum should exhibit the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 1,3-(Difurfuryl)thiourea (236.29). Fragmentation patterns would likely involve the cleavage of the furfuryl groups.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1,3-(Difurfuryl)thiourea is dictated by the presence of the thiourea core and the furan rings. The lone pairs on the nitrogen and sulfur atoms make the thiourea moiety a good ligand for metal coordination. The furan rings can undergo electrophilic substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the thiourea group.
Potential Applications in Drug Development
Thiourea derivatives containing furan moieties have shown promising biological activities. For instance, related compounds have demonstrated antibacterial and antifungal properties.[10] The presence of the furan rings may enhance the lipophilicity of the molecule, facilitating its transport across biological membranes. The thiourea core is known to interact with various biological targets, including enzymes and receptors. Therefore, 1,3-(Difurfuryl)thiourea is a valuable candidate for screening in various biological assays, particularly as an antimicrobial or anticancer agent.
Conclusion
1,3-(Difurfuryl)thiourea is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. This guide has outlined its probable synthesis, predicted spectroscopic characteristics, and potential areas of application based on the current scientific literature. Further experimental investigation is warranted to fully elucidate its chemical properties and explore its biological activities. The detailed experimental protocols and characterization data provided for structurally related compounds offer a solid foundation for future research in this area.
References
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- Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Physical Sciences Reviews, 7(8), 923-931.
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- Alabi, K. A., et al. (2022). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
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